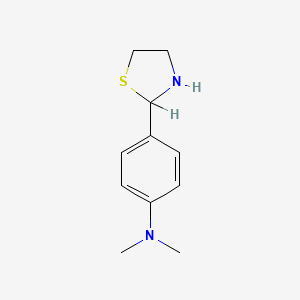

N,N-dimethyl-4-(1,3-thiazolidin-2-yl)aniline

説明

“N,N-dimethyl-4-(1,3-thiazolidin-2-yl)aniline” is a chemical compound with the CAS Number: 712-80-1 . It has a molecular weight of 208.33 and its IUPAC name is N,N-dimethyl-4-(1,3-thiazolidin-2-yl)aniline . The compound is solid in physical form .

Synthesis Analysis

Thiazolidine motifs, such as the one present in “N,N-dimethyl-4-(1,3-thiazolidin-2-yl)aniline”, are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds . Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .Molecular Structure Analysis

The molecular structure of “N,N-dimethyl-4-(1,3-thiazolidin-2-yl)aniline” is represented by the linear formula C11H16N2S . Thiazolidine is a five-membered heterocycle system having the formula C3H7NS containing one nitrogen and one sulfur atom .Chemical Reactions Analysis

Thiazolidine motifs are used as vehicles in the synthesis of valuable organic combinations . They are synthesized using various agents and techniques to improve yield, purity, selectivity, and pharmacokinetic activity .Physical And Chemical Properties Analysis

“N,N-dimethyl-4-(1,3-thiazolidin-2-yl)aniline” is a solid compound . It has a melting point range of 139 - 141 .科学的研究の応用

Anticancer Activity

Thiazolidine motifs, which are present in the compound, have been found to exhibit significant anticancer activities . They play a crucial role in the inhibition of various enzymes and cancer cell lines . The compound’s derivatives have shown mild anticancer potential .

Antimicrobial Activity

The compound’s derivatives have shown moderate to promising antimicrobial activity against selected species of microbial strains . This makes it a potential candidate for the development of alternative antimicrobial drug therapies .

Antioxidant Activity

The compound has been found to possess antioxidant properties . The DPPH free radical scavenging activity was used to assess the antioxidant potential of the synthesized analogues .

Synthesis of Triarylmethane Dyes

“N,N-Dimethylaniline” is a tertiary amine used in the synthesis of several triarylmethane dyes like malachite green .

Detection of Bacteria

“N,N-Dimethylaniline” is also used in the synthesis of a magnetic gram stain for the detection of bacteria .

Anti-inflammatory Activity

Thiazolidin-4-one scaffold, which is present in the compound, has been used in anti-inflammatory medicines .

Anti-HIV Activity

Thiazolidin-4-one scaffold has also been used in anti-HIV medicines .

Anti-viral Activity

Thiazolidin-4-one scaffold has been used in anti-viral medicines .

Safety and Hazards

将来の方向性

Thiazolidine derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design . The novel synthesis of thiazolidine derivatives and their role in anticancer activity by inhibition of various enzymes and cell lines are areas of ongoing research . The detailed description of the existing modern standards in the field may be interesting and beneficial to scientists for further exploration of these heterocyclic compounds as possible anticancer agents .

作用機序

Target of Action

Thiazolidine motifs, which are present in this compound, are known to have diverse therapeutic and pharmaceutical activity . They are used in probe design and have been found to be active against various biological targets .

Mode of Action

Thiazolidine derivatives are known to exhibit varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activity . The presence of sulfur in these compounds enhances their pharmacological properties .

Biochemical Pathways

Thiazolidine derivatives have been found to inhibit various enzymes and cell lines, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve the selectivity, purity, product yield, and pharmacokinetic activity of thiazolidine derivatives .

Result of Action

Thiazolidine derivatives have shown significant anticancer activities , suggesting that they may induce cell death or inhibit cell proliferation in cancer cells.

Action Environment

The synthesis of thiazolidine derivatives often involves green chemistry approaches, suggesting that these compounds may be designed to be environmentally friendly .

特性

IUPAC Name |

N,N-dimethyl-4-(1,3-thiazolidin-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2S/c1-13(2)10-5-3-9(4-6-10)11-12-7-8-14-11/h3-6,11-12H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISSWNDGJXPGDPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C2NCCS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50991515 | |

| Record name | N,N-Dimethyl-4-(1,3-thiazolidin-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50991515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-dimethyl-4-(1,3-thiazolidin-2-yl)aniline | |

CAS RN |

712-80-1 | |

| Record name | N,N-Dimethyl-4-(2-thiazolidinyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=712-80-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiazolidine, 2-(p-(dimethylamino)phenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000712801 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Dimethyl-4-(1,3-thiazolidin-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50991515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。